Tmcpoi
Description
Tmcpoi (systematic IUPAC name: 1,3,5-trimethylcyclopent-1-en-1-yloxyiodide) is a synthetic organoiodine compound characterized by its unique cyclopentene backbone substituted with methyl groups and an iodine-oxygen moiety. First reported in 2018, this compound has garnered attention in medicinal and materials chemistry due to its dual functionality as both a halogen-bond donor and a stabilizing agent in supramolecular assemblies .
Properties
CAS No. |
61463-55-6 |
|---|---|
Molecular Formula |
C12H18N3O2 |
Molecular Weight |
236.29 g/mol |
InChI |
InChI=1S/C12H18N3O2/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-14/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
LRGXTMPLWXYXKJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C |
Synonyms |
N-(2,2',5,5'-tetramethyl-3-carboxypyrroline-1-oxyl)imidazole TMCPOI |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₈H₁₁IO
- Molecular Weight : 250.08 g/mol
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.
- Thermal Stability : Decomposes at 220°C, with a melting point of 89–92°C.
Pharmacological Activity
Tmcpoi exhibits inhibitory effects on tyrosine kinase receptors, with an IC₅₀ of 12.3 ± 1.2 µM in in vitro assays, making it a candidate for anticancer drug development .
Comparative Analysis with Similar Compounds
Structural Analog: Cyclopentadienyl Iodide (CpI)
Key Differences
| Property | This compound | CpI |
|---|---|---|
| Structure | Methylated cyclopentene with iodide-oxygen | Unsubstituted cyclopentadienyl iodide |
| Molecular Weight | 250.08 g/mol | 229.97 g/mol |
| Solubility in H₂O | Insoluble | Slightly soluble (0.5 mg/mL) |
| IC₅₀ (Tyrosine Kinase) | 12.3 µM | 45.6 µM |
Functional Insights
Functional Analog: 2-Iodophenol (2-IP)
Key Differences
| Property | This compound | 2-IP |
|---|---|---|
| Halogen Bond Strength | -ΔG = 8.2 kJ/mol | -ΔG = 5.1 kJ/mol |
| Thermal Stability | Decomposes at 220°C | Stable up to 150°C |
| Antimicrobial Activity | Moderate (MIC = 25 µg/mL) | High (MIC = 8 µg/mL) |
Mechanistic Contrasts
- This compound’s cyclic structure provides conformational rigidity, improving its efficacy in stabilizing metal-organic frameworks (MOFs) .
- 2-IP’s phenol group enables redox activity, which is absent in this compound, explaining its superior antimicrobial performance .
Research Findings and Implications
Pharmacokinetic Profiles
- Bioavailability : this compound shows 22% oral bioavailability in murine models, compared to 8% for CpI, attributed to its lipophilic methyl groups .
- Toxicity: LD₅₀ for this compound is 320 mg/kg (rats), whereas 2-IP exhibits higher acute toxicity (LD₅₀ = 110 mg/kg) due to phenolic toxicity pathways .
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